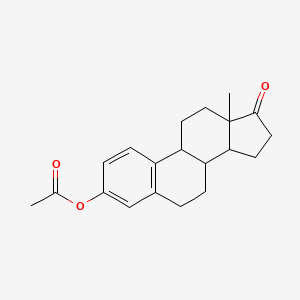

estrone acetate

Übersicht

Beschreibung

Estronsacetat: ist ein halbsynthetisches, steroidales Östrogen. Es ist ein Ester von Estrons, einem natürlich vorkommenden Östrogen. Estronsacetat ist bekannt für seine Rolle in der Hormonersatztherapie und anderen medizinischen Anwendungen. Es ist ein weißes kristallines Pulver, das in Ethanol löslich, aber in Wasser unlöslich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Estronsacetat kann durch eine Veresterungsreaktion aus Estrons synthetisiert werden. Der Prozess beinhaltet die Reaktion von Estrons mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion findet typischerweise bei Raumtemperatur statt und führt zur Bildung von Estronsacetat .

Industrielle Produktionsmethoden: Die industrielle Produktion von Estronsacetat erfolgt häufig unter Verwendung von mikrobiellen Umwandlungsprozessen. Beispielsweise kann Estrons durch mikrobielle Umwandlung unter Verwendung von Arthrobacter simplex als Stamm und Steroiden als Substraten hergestellt werden. Diese Methode umfasst Fermentations-, Umwandlungs- und Extraktionsprozesse, um hochreines Estrons zu erhalten, das dann verestert wird, um Estronsacetat zu produzieren .

Chemische Reaktionsanalyse

Reaktionstypen: Estronsacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Estronsacetat kann oxidiert werden, um Estrons und andere oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um Estradiolacetat zu bilden.

Substitution: Estronsacetat kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Estrons und oxidierte Derivate.

Reduktion: Estradiolacetat.

Substitution: Verschiedene substituierte Estronsacetatherivate.

Wissenschaftliche Forschungsanwendungen

Estronsacetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Vorläufer bei der Synthese anderer steroider Verbindungen verwendet.

Biologie: Für seine Rolle in der Hormonregulation und seine Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: In der Hormonersatztherapie für menopausale Symptome und andere hormonelle Störungen eingesetzt.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug bei der Entwicklung neuer Medikamente verwendet

Wirkmechanismus

Estronsacetat übt seine Wirkungen aus, indem es an Östrogenrezeptoren in Zielgeweben bindet. Nach der Bindung transloziert der Hormon-Rezeptor-Komplex in den Zellkern und bindet an Östrogen-Response-Elemente auf der DNA, was zur Transkription von Östrogen-responsiven Genen führt. Dieser Prozess reguliert verschiedene physiologische Funktionen, darunter reproduktive und metabolische Prozesse .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Estrone acetate can be synthesized from estrone through an esterification reaction. The process involves reacting estrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial conversion processes. For example, estrone can be prepared by microbial conversion using Arthrobacter simplex as a strain and steroids as substrates. This method involves fermentation, conversion, and extraction processes to obtain high-purity estrone, which is then esterified to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Estrone acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form estrone and other oxidized derivatives.

Reduction: It can be reduced to form estradiol acetate.

Substitution: this compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Estrone and oxidized derivatives.

Reduction: Estradiol acetate.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Estrone acetate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in hormone regulation and its effects on cellular processes.

Medicine: Used in hormone replacement therapy for menopausal symptoms and other hormonal disorders.

Industry: Used in the production of pharmaceuticals and as a research tool in the development of new drugs

Wirkmechanismus

Estrone acetate exerts its effects by binding to estrogen receptors in target tissues. Once bound, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements on DNA, leading to the transcription of estrogen-responsive genes. This process regulates various physiological functions, including reproductive and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Estradiolacetat: Ein weiterer Ester von Estradiol, der in der Hormonersatztherapie verwendet wird.

Estriol Acetat: Ein Ester von Estriol, der ebenfalls in der Hormonersatztherapie verwendet wird.

Ethinylestradiol: Ein synthetisches Östrogen, das in oralen Kontrazeptiva verwendet wird.

Einzigartigkeit: Estronsacetat ist aufgrund seiner spezifischen Bindungsaffinität zu Östrogenrezeptoren und seinem unterschiedlichen Stoffwechselweg einzigartig. Im Vergleich zu Estradiolacetat und Estriolacetat hat Estronsacetat eine unterschiedliche Potenz und Wirkdauer. Ethinylestradiol hingegen ist potenter, hat aber ein anderes Sicherheitsprofil und wird hauptsächlich in Kontrazeptiva verwendet .

Eigenschaften

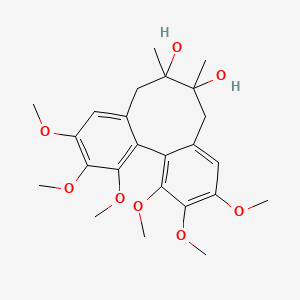

IUPAC Name |

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQTPZDVJHMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

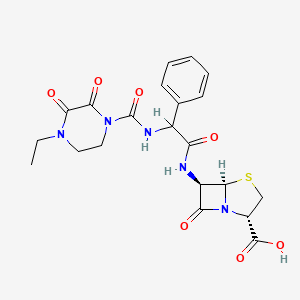

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)

![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)

![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)